molecular formula C10H13N3O2 B13188795 2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde

2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13188795
M. Wt: 207.23 g/mol
InChI Key: TVRXAAADZIBLTG-UHFFFAOYSA-N
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Description

2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a 3-methoxypyrrolidinyl substituent at the 2-position and an aldehyde group at the 5-position of the pyrimidine ring. The pyrrolidine moiety introduces a heterocyclic amine structure with a methoxy group at the 3-position, conferring both steric and electronic effects. This compound is of interest in asymmetric synthesis and catalysis due to the prochiral nature of the aldehyde group, which participates in enantioselective C–C bond-forming reactions, such as additions with organozinc reagents .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(3-methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O2/c1-15-9-2-3-13(6-9)10-11-4-8(7-14)5-12-10/h4-5,7,9H,2-3,6H2,1H3

InChI Key

TVRXAAADZIBLTG-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2=NC=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves several steps. One common method includes the reaction of 3-methoxypyrrolidine with pyrimidine-5-carbaldehyde under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group undergoes oxidation and reduction under standard conditions:

Reaction Type Reagents/Conditions Product Key Observations
OxidationKMnO₄, acidic aqueous conditions2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carboxylic acidForms stable carboxylic acid derivatives .
ReductionNaBH₄ in ethanol, 0–5°C2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-methanolHigh selectivity for primary alcohol formation .

Reduction with NaBH₄ proceeds quantitatively (>90% yield), while oxidation yields depend on the stability of the carboxylic acid product under acidic conditions .

Nucleophilic Substitution and Condensation

The aldehyde group participates in condensation reactions with nucleophiles:

Imine Formation

Reaction with primary amines (e.g., methylamine) in ethanol at reflux yields Schiff bases:

R NH2+R CHOR N CH R +H2O\text{R NH}_2+\text{R CHO}\rightarrow \text{R N CH R }+\text{H}_2\text{O}

Conditions : Ethanol, 12–24 h, 60–80°C. Yield : 70–85% .

Aldol Condensation

In the presence of enolates (e.g., ethyl acetoacetate), crossed aldol adducts form:
Catalyst : NaOH (10% w/w). Solvent : THF. Yield : 55–65% .

Cross-Coupling Reactions

The pyrimidine ring facilitates palladium-catalyzed cross-coupling:

Suzuki–Miyaura Coupling

Substrate Conditions Product Yield
5-Bromo-pyrimidine analogPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives60–75%

This reaction leverages the electron-deficient pyrimidine ring for efficient coupling with arylboronic acids .

Cyclization and Annulation

The aldehyde group participates in heterocycle formation:

Quinazoline Derivatives

Condensation with anthranilic acid forms quinazoline scaffolds:
Catalyst : PTSA. Solvent : Toluene. Yield : 65% .

Wittig Reaction

Reaction with ylides generates α,β-unsaturated aldehydes:
Reagent : Ph₃P=CHCO₂Et. Solvent : DCM. Yield : 75% .

Grignard Addition

Organomagnesium reagents (e.g., MeMgBr) add to the aldehyde, forming secondary alcohols:
Conditions : THF, −78°C. Yield : 80–90% .

Scientific Research Applications

Scientific Research Applications

2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde as a building block:

  • As a chemical intermediate This compound is utilized as an intermediate in the synthesis of various compounds.

This compound in biological studies:

  • Antimicrobial and antiviral properties It is studied for potential biological activities, including antimicrobial and antiviral properties.

While specific case studies and comprehensive data tables directly focusing on this compound are not available in the search results, the broader applications of pyrimidine derivatives and related compounds offer insight into potential research directions.

Pyrimidine Derivatives in Drug Discovery

Pyrimidine derivatives are frequently explored for their medicinal properties. Structure-activity relationship (SAR) studies of pyrimidine-4-carboxamide derivatives have shown their potential as inhibitors of the NAE-producing enzyme NAPE-PLD .

  • SAR studies Optimization of pyrimidine derivatives has been pursued to increase potency and improve physicochemical properties for in vivo use .
  • Inhibitor development Research has focused on enhancing the inhibitory activity of these compounds by modifying substituents at different positions on the pyrimidine ring . For instance, exchanging a morpholine group for a smaller, more polar (S)-3-hydroxypyrrolidine has significantly increased activity in NAPE-PLD inhibitors .

Pyrimidines as TLR7 Agonists

Isoxazolo[5,4-d]pyrimidines are another class of compounds being explored for their potential as Toll-like receptor 7 (TLR7) agonists .

  • TLR7 Agonist Design Novel TLR7 agonists based on the 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine scaffold have been designed and synthesized .
  • Agonist Activity Structure-activity relationship studies have identified key substituents that influence agonist activity. For example, the presence and position of methyl substituents on piperidine rings can significantly affect the compound's potency .

Polymers in Cosmetics

Cosmetic formulations utilize synthetic, semi-synthetic, and natural polymers for their biocompatibility, safety, and eco-friendly characteristics .

  • Applications Polymers are used as film formers, fixatives, rheology modifiers, emulsifiers, and more .
  • Benefits The use of polymers in cosmetics is highly developed, with innovations in polymer science and nanoscience driving the creation of sophisticated products .

Further Research

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carbaldehyde derivatives are widely studied for their roles in stereoselective reactions. Below is a detailed comparison of 2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde with structurally analogous compounds:

Substituent Effects on Reactivity and Selectivity

Compound Name Substituent at 2-Position Key Properties
This compound 3-Methoxypyrrolidinyl - Flexible heterocyclic amine with electron-donating methoxy group.
- Enhances nucleophilic addition at the aldehyde via resonance effects.
- Potential chiral induction due to pyrrolidine stereochemistry.
2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde tert-Butyldimethylsilylethynyl - Bulky, electron-withdrawing silyl group.
- Facilitates enantioselective autocatalysis via oriented prochirality on crystal surfaces.
- High enantiomeric excess (ee) in alkanol products.
2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde Pyridin-2-yl - Aromatic, planar substituent.
- Engages in π-π interactions and hydrogen bonding.
- Lower steric hindrance compared to pyrrolidinyl or silyl groups.
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde Cyclopropylmethoxy - Ether group with strained cyclopropane ring.
- May reduce solubility in polar solvents due to hydrophobic cyclopropane.
- Limited data on enantioselectivity.

Structural and Electronic Comparisons

Parameter 2-(3-Methoxypyrrolidin-1-yl) 2-(tert-Butyldimethylsilylethynyl) 2-(Pyridin-2-yl)
Electron Effects Electron-donating (methoxy) Electron-withdrawing (silyl) Neutral (aromatic)
Steric Bulk Moderate High Low
Chiral Potential High (if pyrrolidine is enantioenriched) Low (achiral substituent) None
Catalytic Utility Chiral induction Surface-mediated enantioselectivity Ligand interactions

Research Findings and Implications

  • Enantioselective Autocatalysis : The tert-butyldimethylsilylethynyl derivative’s success in generating high-ee products suggests that substituent-induced crystal packing is critical. The 3-methoxypyrrolidinyl variant may require tailored crystallization conditions to exploit similar effects.
  • Chiral Amplification : Unlike silyl or pyridinyl derivatives, the methoxypyrrolidine group could enable dual roles as both substrate and chiral inducer, streamlining synthetic pathways .
  • Limitations : The cyclopropylmethoxy derivative () lacks documented enantioselectivity data, highlighting the need for further study on ether-substituted pyrimidine aldehydes.

Biological Activity

2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O, with a molecular weight of 204.23 g/mol. The compound features a pyrimidine ring substituted with a methoxypyrrolidine group and an aldehyde functional group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the pyrimidine and pyrrolidine moieties may facilitate binding to various proteins involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrimidine and pyrrolidine structures can significantly impact the compound's potency and selectivity. For instance, substituting different groups on the pyrimidine ring has shown to enhance inhibitory effects on specific targets, such as phospholipase D (PLD) and other enzymes involved in lipid metabolism .

Table: SAR Analysis of Related Compounds

CompoundTarget EnzymeIC50 (nM)Observations
This compoundNAPE-PLD72Effective inhibitor, potential therapeutic use
LEI-401NAPE-PLD7.14Improved potency with structural modifications
Pyrimidine analogVariousVariesChanges in substituents alter activity significantly

Inhibition of Enzymatic Activity

In studies involving the inhibition of NAPE-phospholipase D (NAPE-PLD), this compound demonstrated significant inhibitory effects. The compound's structure allowed it to effectively compete with substrate binding, leading to reduced production of bioactive lipids, which are implicated in various physiological processes .

Neuroprotective Effects

Another area of interest is the potential neuroprotective effects of this compound. Preliminary studies suggest that it may enhance GABAergic signaling by inhibiting GABA aminotransferase, thereby increasing GABA levels in the brain. This mechanism could have implications for treating neurological disorders such as epilepsy .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-Methoxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde?

A multi-step approach is typically employed:

  • Step 1 : Functionalize pyrimidine-5-carbaldehyde with a pyrrolidine moiety via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduce the methoxy group at the pyrrolidine C3 position using alkylation (e.g., methyl iodide) followed by deprotection if needed .
  • Step 3 : Optimize formylation at the pyrimidine C5 position using Vilsmeier-Haack or Duff reactions. Key challenges include regioselectivity in methoxy group introduction and minimizing side reactions during formylation.

Q. How can the aldehyde functionality in this compound be experimentally confirmed?

Use a combination of:

  • ¹H NMR : Look for a characteristic singlet near δ 9.8–10.2 ppm for the aldehyde proton.
  • FT-IR : Confirm the C=O stretch (~1700 cm⁻¹) and aldehyde C–H stretch (~2800 cm⁻¹).
  • HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) with <2 ppm mass accuracy, as demonstrated for analogous pyrimidine carbaldehydes .

Q. What are the stability considerations for this compound under varying pH and temperature?

Conduct accelerated stability studies:

  • HPLC monitoring : Assess degradation at pH 2–12 and temperatures up to 60°C.
  • Protection strategies : Store under inert atmosphere at –20°C to prevent aldehyde oxidation or pyrrolidine ring hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), leveraging the methoxy group’s steric/electronic profile .
  • QSAR : Corrogate substituent effects (e.g., methoxy position) with activity data from analogs like 5-Pyrimidinecarboxaldehyde derivatives .

Q. What methods resolve contradictions in spectroscopic data during structure elucidation?

  • 2D NMR (HSQC, HMBC) : Assign pyrrolidine and pyrimidine proton-carbon connectivity to resolve overlapping signals.
  • X-ray crystallography : Definitive confirmation of regiochemistry, especially for methoxy placement .
  • Comparative analysis : Cross-reference with spectral data of structurally related compounds (e.g., 4,5-dimethylpyrimidine-2-carbaldehyde) .

Q. How does the methoxy group’s position on pyrrolidine influence reactivity in cross-coupling reactions?

  • Steric effects : The C3-methoxy group may hinder axial coordination in metal-catalyzed reactions (e.g., Suzuki-Miyaura).
  • Electronic effects : Electron-donating methoxy groups modulate pyrrolidine’s basicity, affecting substrate activation. Experimental validation via kinetic studies is critical, as shown in analogous pyrrolo[3,2-d]pyrimidine syntheses .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Derivatization : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogenated) or pyrimidine substituents.
  • In vitro assays : Test inhibition against kinase panels (e.g., EGFR, CDK2) and correlate with computational predictions .

Q. How should conflicting bioassay data (e.g., IC₅₀ variability) be addressed?

  • Reproducibility checks : Standardize assay conditions (e.g., ATP concentration, incubation time).
  • Orthogonal assays : Validate using SPR (surface plasmon resonance) or thermal shift assays to confirm target engagement .

Q. What methodologies assess metabolic stability in preclinical studies?

  • Liver microsome assays : Monitor compound depletion using LC-MS/MS.
  • Metabolite ID : Employ high-resolution mass spectrometry to identify oxidation or demethylation products, as seen in related pyrrolidine derivatives .

Q. How can in vivo efficacy models be designed for this compound?

  • Rodent pharmacokinetics : Measure bioavailability, half-life, and tissue distribution.
  • Disease models : Use xenograft (cancer) or LPS-induced inflammation models, leveraging precedents from methoxy-substituted heterocycles .

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